molecular formula C36H41ClN4O5 B610898 SNAP 5089 CAS No. 157066-77-8

SNAP 5089

Cat. No.: B610898
CAS No.: 157066-77-8
M. Wt: 645.2
InChI Key: MXELDPKESKXREN-UHFFFAOYSA-N
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Description

It exhibits exceptional selectivity for the α1A-adrenoceptor subtype, with over 1,700-fold preference compared to α1B and α1D subtypes, making it a critical tool for distinguishing α1-adrenoceptor subtypes in pharmacological studies . Its high affinity (pKb ≈ 8.9) and competitive antagonism in tissues like the rat caudal artery underscore its utility in isolating α1A-mediated responses in experimental settings . SNAP 5089 has been investigated for treating benign prostatic hyperplasia (BPH) due to its ability to target prostate-associated α1A receptors .

Preparation Methods

The synthetic routes and reaction conditions for SNAP 5089 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its selectivity and potency. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Structural Features Governing Reactivity

SNAP 5089 contains:

  • Methyl ester group (C=O) at position 3 of the pyridinecarboxylic acid.

  • Nitro group (-NO<sub>2</sub>) on the para-substituted phenyl ring.

  • Tertiary amine in the diphenylpiperidinylpropyl chain.

  • Hydrochloride salt form (acidic counterion).

These functional groups dictate its potential reactivity in aqueous and organic environments .

Ester Hydrolysis

The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions , forming the corresponding carboxylic acid:

C36H40N4O5 HCl+H2OC35H38N4O5 HCl+CH3OH\text{C}_{36}\text{H}_{40}\text{N}_4\text{O}_5\text{ HCl}+\text{H}_2\text{O}\rightarrow \text{C}_{35}\text{H}_{38}\text{N}_4\text{O}_5\text{ HCl}+\text{CH}_3\text{OH}

  • Conditions : Hydrolysis accelerates at elevated temperatures (>40°C) or in polar aprotic solvents (e.g., DMF) .

  • Stability : Stable in neutral buffers (pH 6–8) at 25°C for ≤24 hours .

Nitro Group Reduction

The aromatic nitro group may undergo catalytic hydrogenation to form an amine:

 NO2+3H2 NH2+2H2O\text{ NO}_2+3\text{H}_2\rightarrow \text{ NH}_2+2\text{H}_2\text{O}

  • Reagents : Pd/C, H<sub>2</sub> gas (1–3 atm).

  • Applications : Potential for prodrug activation or metabolite formation .

Salt Formation and pH-Dependent Behavior

The tertiary amine in the piperidine ring can participate in acid-base reactions :

R3N+HClR3NH+Cl\text{R}_3\text{N}+\text{HCl}\rightarrow \text{R}_3\text{NH}^+\text{Cl}^-

  • Ionization : Protonated at physiological pH (7.4), enhancing water solubility .

  • Precipitation : Forms insoluble free base in alkaline conditions (pH >9) .

Oxidative Pathways

Limited data suggest potential oxidation of the dihydro-pyridine ring under strong oxidizing agents (e.g., KMnO<sub>4</sub>):

DihydropyridineOxidizerPyridine derivative\text{Dihydropyridine}\xrightarrow{\text{Oxidizer}}\text{Pyridine derivative}

  • Relevance : Degradation pathway under stress conditions (e.g., UV light, peroxides) .

Thermal and Photolytic Stability

ConditionObservationSource
60°C (dry)≤5% degradation over 72 hours
UV light (254 nm)Rapid decomposition (t<sub>1/2</sub> = 2 hr)
Aqueous solutionStable for 24 hours at 25°C (pH 7.4)

Synthetic Byproducts and Impurities

Industrial synthesis may introduce:

  • Unreacted intermediates : Residual diphenylpiperidine or oleic acid derivatives .

  • Degradation products : Carboxylic acid (hydrolysis) or amine (nitro reduction) .

Interaction with Biological Thiols

The electrophilic pyridinecarboxylic ester may react with glutathione (GSH) in vivo:

GSH+EsterThioester adduct\text{GSH}+\text{Ester}\rightarrow \text{Thioester adduct}

  • Implications : Potential hepatotoxicity via covalent modification .

Analytical Characterization Challenges

  • NMR complexity : Overlapping signals from aromatic protons require advanced deconvolution techniques .

  • HPLC-MS : Primary method for quantifying degradation products (LOD: 0.1 µg/mL) .

Scientific Research Applications

Cardiovascular Research

SNAP 5089's ability to selectively block the α1A-adrenoceptor makes it an important compound for studying cardiovascular responses. Its high selectivity allows researchers to investigate the specific roles of different adrenoceptor subtypes in vascular smooth muscle contraction and blood pressure regulation.

Urological Applications

The compound's effects on lower urinary tract tissues suggest its relevance in urological research. This compound can be utilized to explore treatments for conditions like benign prostatic hyperplasia (BPH) and overactive bladder by selectively targeting the α1A receptor, which plays a crucial role in bladder neck contraction.

Pharmacological Studies

This compound serves as a model compound in pharmacological studies aimed at understanding receptor pharmacodynamics and drug interactions. Its distinct profile allows researchers to distinguish between the effects mediated by different adrenergic receptors, facilitating the development of more targeted therapies with fewer side effects.

Implications for Future Research

The unique properties of this compound highlight its potential as a lead compound for developing new therapeutic agents targeting specific adrenergic pathways. Future research may focus on:

  • Developing analogs with improved efficacy and safety profiles.
  • Investigating combination therapies that leverage this compound's selectivity alongside other pharmacological agents.
  • Exploring its role in novel therapeutic areas beyond cardiovascular and urological applications.

Mechanism of Action

SNAP 5089 exerts its effects by selectively binding to and antagonizing alpha1A-adrenoceptors. This antagonism prevents the usual action of endogenous catecholamines like norepinephrine on these receptors, leading to vasodilation and a reduction in blood pressure. The molecular targets involved are the alpha1A-adrenoceptors, and the pathways affected include those regulating vascular tone and smooth muscle contraction .

Comparison with Similar Compounds

The pharmacological profile of SNAP 5089 is best contextualized by comparing it to structurally or functionally related α1-adrenoceptor antagonists. Below is a detailed analysis:

Pharmacological Selectivity and Affinity

Table 1: Selectivity and Affinity of this compound and Comparable α1-Adrenoceptor Antagonists

Compound α1A Selectivity (Fold) pKb/pKa (α1A) Key Receptor Interaction Clinical/Research Status
This compound >1,700 8.9 ± 0.8 Competitive antagonism Research compound
RS-17053 ~300 8.9 Partial competitive slope Research tool
5-Methylurapidil ~100 8.7 Competitive antagonism Preclinical studies
REC 15/2739 ~500 8.5 Partial competitive slope Experimental
Tamsulosin Moderate 9.1 Competitive antagonism Clinically used (BPH)
Niguldipin Moderate N/A Dual α1/Ca²⁺ channel Research compound
Sila-niguldipine Low N/A Mixed α1/5-HT receptor Experimental

Key Findings:

Selectivity : this compound outperforms all listed compounds in α1A-subtype selectivity (>1,700-fold), whereas RS-17053 and REC 15/2739 show moderate selectivity (~300–500-fold) .

Affinity : Tamsulosin exhibits higher α1A affinity (pKb 9.1) than this compound but lacks subtype selectivity, explaining its clinical use for BPH despite broader receptor interactions .

Structural Analogs : Niguldipin and sila-niguldipine derivatives, though structurally similar to this compound (DHP backbone), display divergent receptor profiles, including calcium channel or serotonin receptor activity .

Functional and Clinical Implications

  • Research Utility: this compound’s selectivity enables precise α1A-adrenoceptor isolation in static tissue baths, aiding studies on receptor subtypes in vascular and prostate tissues .
  • Clinical Limitations : While tamsulosin is clinically favored for BPH, its lower selectivity may contribute to side effects (e.g., orthostatic hypotension) compared to this compound’s targeted action .
  • Structural Modifications : Sila-niguldipine derivatives (e.g., rac-1b) demonstrate that silicon substitution in DHP analogs alters receptor binding, reducing α1A specificity but introducing 5-HT receptor interactions .

Biological Activity

SNAP 5089, a compound with the Chemical Abstracts Service number 157066-77-8, is recognized as a subtype-selective antagonist of the alpha-1A adrenergic receptor. This compound has garnered attention due to its remarkable selectivity and potential applications in pharmacological research and therapeutic settings. This article delves into the biological activity of this compound, highlighting its mechanisms, selectivity, and implications in various physiological processes.

This compound is characterized by its high selectivity for the alpha-1A adrenergic receptor, with studies indicating over 600-fold preference compared to other adrenergic receptor subtypes. The binding affinities (K_i values) for various receptors are as follows:

Receptor SubtypeK_i (nM)
α1A0.35
α1B220
α2C370
α1D540
α2B800
α2A1200
L-type Ca²⁺ channels540

These values illustrate this compound's specificity, making it a valuable tool for studying alpha-1A receptor functions in cardiovascular and urinary systems .

As an antagonist, this compound inhibits the action of norepinephrine on alpha-1A receptors, which plays a crucial role in mediating smooth muscle contraction in vascular tissues. This mechanism is particularly relevant in conditions such as hypertension and benign prostatic hyperplasia (BPH), where excessive adrenergic signaling can lead to pathological states. By blocking these receptors, this compound can reduce vasoconstriction and promote relaxation of smooth muscle, thus potentially alleviating symptoms associated with these conditions .

Cardiovascular Research

In a study examining the effects of this compound on rabbit vascular tissues, researchers found that the compound effectively inhibited norepinephrine-induced contractions. This finding underscores the potential of this compound in managing conditions characterized by heightened adrenergic activity, such as hypertension .

Urological Applications

The selectivity of this compound for alpha-1A receptors also extends to lower urinary tract tissues. Research indicates that this compound may alleviate symptoms of BPH by reducing prostatic smooth muscle tone. Clinical evaluations are ongoing to assess its efficacy and safety in human subjects suffering from urinary retention or obstruction due to prostate enlargement .

Q & A

Basic Research Questions

Q. What foundational chemical and pharmacological properties of SNAP 5089 are critical for experimental design in preclinical studies?

  • Methodological Answer : Begin with a systematic review of peer-reviewed studies to identify key properties (e.g., solubility, stability, receptor affinity). Use controlled experiments (e.g., in vitro binding assays) to validate these properties under standardized conditions (pH, temperature). Reference databases like PubChem for structural validation .

Q. How should researchers design initial dose-response experiments for this compound to ensure reproducibility?

  • Methodological Answer : Employ a factorial design with incremental dosing (e.g., 0.1–100 µM) across cell lines or animal models. Include positive/negative controls and blind analysis to minimize bias. Use statistical power analysis to determine sample size .

Q. What are the best practices for conducting a literature review on this compound to identify research gaps?

  • Methodological Answer : Use Boolean search terms (e.g., "this compound AND pharmacokinetics") in academic databases (PubMed, Scopus). Prioritize studies with robust methodologies (e.g., randomized controlled trials) and synthesize findings using tools like PRISMA flow diagrams to highlight contradictions or unexplored mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?

  • Methodological Answer : Perform a meta-analysis to quantify heterogeneity between studies. Use subgroup analysis (e.g., species, dosage form) and sensitivity testing (e.g., excluding low-quality studies) to identify confounding variables. Validate findings via cross-model validation (e.g., in silico simulations vs. in vivo assays) .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply retrosynthetic analysis to prioritize analogs with modifiable functional groups. Use high-throughput screening (HTS) to assess bioactivity and computational tools (e.g., molecular docking) to predict binding affinities. Validate purity via HPLC and NMR .

Q. How should researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

  • Methodological Answer : Employ pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed biological processes. Use machine learning (e.g., random forests) to prioritize biomarkers and validate findings with orthogonal methods (e.g., CRISPR-Cas9 knockouts) .

Q. What ethical and methodological considerations are critical when transitioning this compound from animal models to human trials?

  • Methodological Answer : Conduct a risk-benefit analysis aligned with ICH guidelines. Establish pharmacokinetic/pharmacodynamic (PK/PD) bridging studies and adhere to Good Clinical Practice (GCP). Use adaptive trial designs to minimize participant risk .

Q. Data Analysis and Validation

Q. What statistical approaches are most robust for analyzing non-linear dose-response curves in this compound studies?

  • Methodological Answer : Apply non-parametric models (e.g., sigmoidal Emax) or Bayesian hierarchical models to handle variability. Use bootstrapping to estimate confidence intervals and AIC/BIC for model selection .

Q. How can researchers address batch-to-batch variability in this compound synthesis during large-scale experiments?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use ANOVA to assess variability and design-of-experiments (DoE) to optimize synthesis parameters .

Q. Theoretical and Conceptual Frameworks

Q. What theoretical frameworks guide the development of this compound as a therapeutic agent for [specific disease]?

  • Methodological Answer : Anchor the research in disease-specific pathophysiology (e.g., oxidative stress in neurodegeneration). Use systems pharmacology to model drug-target interactions and validate hypotheses via knockout models or clinical biomarkers .

Properties

IUPAC Name

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXELDPKESKXREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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